Pigment Yellow 14

Description

Structure

3D Structure

Properties

CAS No. |

5102-83-0; 6358-85-6 |

|---|---|

Molecular Formula |

C34H30Cl2N6O4 |

Molecular Weight |

657.55 |

IUPAC Name |

(Z)-2-[[2-chloro-4-[3-chloro-4-[[(Z)-3-hydroxy-1-(2-methylanilino)-1-oxobut-2-en-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-hydroxy-N-(2-methylphenyl)but-2-enamide |

InChI |

InChI=1S/C34H30Cl2N6O4/c1-19-9-5-7-11-27(19)37-33(45)31(21(3)43)41-39-29-15-13-23(17-25(29)35)24-14-16-30(26(36)18-24)40-42-32(22(4)44)34(46)38-28-12-8-6-10-20(28)2/h5-18,43-44H,1-4H3,(H,37,45)(H,38,46)/b31-21-,32-22-,41-39?,42-40? |

InChI Key |

XVRYPODUJSBJLR-RKVLGCHOSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C(=C(C)O)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4C)Cl)Cl |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of Pigment Yellow 14

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 14 (C.I. 21095) is a prominent member of the diarylide azo pigment class, valued for its vibrant greenish-yellow hue and strong colorant properties. While often depicted in its classical azo (-N=N-) form, substantial evidence from spectroscopic and crystallographic studies of related compounds indicates that this compound predominantly exists in a more stable keto-hydrazone tautomeric form in the solid state.[1] This guide provides a comprehensive overview of the chemical structure, tautomerism, and key physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its quantitative data. The logical relationship of its tautomeric forms and a representative synthesis workflow are illustrated using Graphviz diagrams.

Chemical Structure and Identification

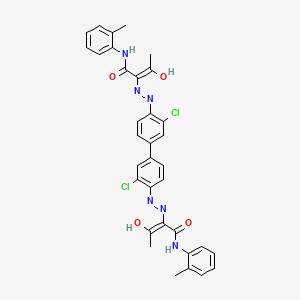

This compound is chemically known as 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide].[2] It is a complex organic molecule with the chemical formula C34H30Cl2N6O4 and a molecular weight of 657.55 g/mol .[3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide] |

| C.I. Name | This compound |

| C.I. Number | 21095 |

| CAS Number | 5468-75-7[3] |

| Molecular Formula | C34H30Cl2N6O4[3] |

| Molecular Weight | 657.55 g/mol [3] |

| Synonyms | Diarylide Yellow AAOT, Benzidine Yellow G, Permanent Yellow G |

Azo-Hydrazone Tautomerism: The Core of this compound's Structure

A critical aspect of the chemistry of this compound is the phenomenon of azo-hydrazone tautomerism. While traditionally drawn as a bis-azo compound, X-ray crystallography studies on closely related diarylide pigments have confirmed that the solid-state structure is dominated by the keto-hydrazone tautomer.[1] This tautomerism involves the migration of a proton from the α-carbon of the acetoacetyl group to one of the nitrogen atoms of the azo linkage, resulting in a hydrazone structure with intramolecular hydrogen bonding.

The equilibrium between the two forms is influenced by factors such as the physical state (solid vs. solution), solvent polarity, and temperature. In the solid state, the keto-hydrazone form is stabilized by intermolecular and intramolecular hydrogen bonding, leading to a more planar and thermodynamically stable crystal lattice.

Physicochemical and Spectroscopic Properties

The properties of this compound are a direct consequence of its diarylide and keto-hydrazone character. It is a yellow powder with low solubility in water and common organic solvents.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellow Powder | [1] |

| Melting Point | 336 °C | [1] |

| Density | 1.35 - 1.64 g/cm³ | [1] |

| Specific Surface Area | 55 m²/g | [1] |

| Heat Stability | Up to 180-200 °C | [1] |

| Light Fastness | Good in full tone | [1] |

| Solvent Resistance | Good resistance to water, ethanol, xylene, and ethyl acetate (B1210297) | [1] |

| Chemical Resistance | Excellent resistance to 5% HCl and 5% NaOH | [1] |

Spectroscopic Characterization

-

UV-Vis Spectroscopy: The azo and hydrazone tautomers exhibit distinct absorption bands. The azo form typically shows a strong π-π* transition at shorter wavelengths, while the hydrazone form has a characteristic absorption at longer wavelengths, often responsible for the pigment's intense color.[4] The position and intensity of these bands can be influenced by the solvent environment.

-

FT-IR Spectroscopy: The presence of the keto-hydrazone form can be confirmed by the appearance of characteristic vibrational bands. Key indicators include the C=O stretching vibration of the ketone group and the N-H stretching and bending vibrations of the hydrazone moiety. These bands would be absent in the spectrum of the pure azo tautomer.

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the tautomeric structure. In the 1H NMR spectrum of the keto-hydrazone form, a downfield signal corresponding to the N-H proton is expected, which would be absent in the azo form.[5] Similarly, the 13C NMR spectrum would show a signal for the keto C=O carbon, providing clear evidence for the hydrazone tautomer.[4]

Experimental Protocols

Synthesis of this compound via Continuous-Flow Microreactor

A modern and efficient method for the synthesis of this compound involves a three-stream micromixing process in a continuous-flow reactor.[6] This method allows for precise control over reaction parameters, leading to high purity and consistent particle size.

Materials:

-

3,3'-Dichlorobenzidine (DCB)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

N-(2-methylphenyl)-3-oxobutanamide (Acetoacet-o-toluidide, AAOT)

-

Sodium hydroxide (B78521) (NaOH)

-

Acetic acid/sodium acetate buffer solution

Procedure:

-

Preparation of DCB Diazonium Salt Solution: 3,3'-Dichlorobenzidine is diazotized by reacting it with sodium nitrite in an acidic medium (HCl) at a low temperature (typically 0-5 °C) to form the bis-diazonium salt solution.

-

Preparation of Coupling Component Solution: Acetoacet-o-toluidide is dissolved in an aqueous sodium hydroxide solution.

-

Continuous-Flow Reaction: The DCB diazonium salt solution, the AAOT alkaline solution, and an acetic acid/sodium acetate buffer solution are simultaneously pumped into a micromixing reactor. The buffer solution is used to precisely control the pH of the coupling reaction.

-

Coupling Reaction: The coupling reaction occurs rapidly within the microreactor, leading to the formation of this compound as a precipitate.

-

Product Collection and Purification: The resulting pigment suspension is collected from the reactor outlet. The pigment is then filtered, washed with deionized water to remove any unreacted starting materials and salts, and dried to obtain the final product.

Characterization Methods

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the synthesized pigment.

-

Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the pigment.

-

UV-Vis Spectroscopy: To record the absorption spectrum of the pigment dissolved in a suitable solvent (e.g., DMF or DMSO) to observe the characteristic absorption bands of the tautomeric forms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule and to provide evidence for the keto-hydrazone structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information and confirm the predominant tautomeric form in solution.

Conclusion

This compound is a commercially significant diarylide pigment whose chemical structure is best described as a keto-hydrazone tautomer in its solid, crystalline form. This structural feature is key to its stability and color properties. The synthesis of this compound can be efficiently achieved using modern continuous-flow microreactor technology, which offers superior control over the reaction process. A thorough understanding of its tautomerism is essential for researchers and scientists working on the development of new colorants and materials, as well as for professionals in fields where the stability and chemical properties of such pigments are of paramount importance. Further research focusing on the detailed spectroscopic characterization and the quantification of the tautomeric equilibrium in different environments would provide deeper insights into the fundamental chemistry of this important class of pigments.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. C.I. This compound | C34H30Cl2N6O4 | CID 93006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 5468-75-7 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of C.I. 21095

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 21095, widely known as Pigment Yellow 14, is a prominent member of the diarylide pigment family, valued for its vibrant greenish-yellow hue and robust performance properties. This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism of C.I. 21095. It details the constituent chemical reactions, outlines established experimental protocols, and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of the synthesis pathway and reaction mechanism to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

Diarylide pigments are a significant class of organic colorants characterized by a molecular structure containing two azo groups. These pigments are synthesized through a two-step process involving the diazotization of an aromatic diamine followed by an azo coupling reaction with a suitable coupling component. C.I. 21095 is derived from the diazotization of 3,3'-dichlorobenzidine (B165656) and subsequent coupling with two equivalents of acetoacet-o-toluidide. The resulting pigment exhibits good lightfastness and solvent resistance, making it suitable for a variety of applications, including printing inks, plastics, and coatings.

Synthesis Pathway

The synthesis of C.I. 21095 is a multi-step process that begins with the preparation of the diazo component, followed by the preparation of the coupling component, and culminates in the coupling reaction to form the final pigment.

Step 1: Diazotization of 3,3'-Dichlorobenzidine

The first critical step is the bis-diazotization of 3,3'-dichlorobenzidine. This reaction is typically carried out in an acidic aqueous medium at low temperatures to ensure the stability of the resulting diazonium salt.

Reaction:

3,3'-Dichlorobenzidine reacts with two equivalents of a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid, typically hydrochloric acid. The reaction is maintained at a temperature between 0-5 °C to prevent the decomposition of the unstable diazonium salt.

Step 2: Preparation of the Coupling Component Solution

The coupling component for the synthesis of C.I. 21095 is acetoacet-o-toluidide (N-(2-methylphenyl)-3-oxobutanamide). It is typically dissolved in an alkaline aqueous solution to facilitate the subsequent coupling reaction.

Step 3: Azo Coupling Reaction

The final step is the coupling of the bis-diazonium salt of 3,3'-dichlorobenzidine with two equivalents of acetoacet-o-toluidide. This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile. The pH of the reaction mixture is carefully controlled, typically in the range of 4.0-6.5, to promote the coupling reaction and ensure the desired pigment properties.

Overall Reaction:

(3,3'-Dichlorobenzidine bis-diazonium salt) + 2 x (Acetoacet-o-toluidide) → C.I. 21095

Following the coupling reaction, the pigment precipitates out of the solution. It is then filtered, washed extensively with water to remove residual salts and unreacted starting materials, dried, and pulverized to obtain the final product.

Experimental Protocols

The following protocols are synthesized from various patented industrial processes and represent a general methodology for the preparation of C.I. 21095.

Diazotization of 3,3'-Dichlorobenzidine

-

To a suitable reaction vessel equipped with a stirrer and cooling system, add water and 3,3'-dichlorobenzidine.

-

Cool the slurry to 0-5 °C with continuous stirring.

-

Slowly add concentrated hydrochloric acid to form the hydrochloride salt of the diamine.

-

A pre-cooled aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30-60 minutes after the addition is complete to ensure full diazotization. The completion of the reaction can be monitored by testing for the absence of the primary aromatic amine using starch-iodide paper (to detect excess nitrous acid).

Preparation of Coupling Component Solution

-

In a separate vessel, dissolve acetoacet-o-toluidide in an aqueous solution of sodium hydroxide (B78521) with stirring.

-

The solution is then typically clarified by filtration.

Coupling Reaction

-

The prepared solution of the coupling component is added to a larger reaction vessel containing water and a buffer, such as sodium acetate, to maintain the desired pH.

-

The vessel is cooled to 10-20 °C.

-

The cold diazonium salt solution is then slowly added to the coupling component solution with vigorous stirring. The pH is maintained within the 4.0-6.5 range by the addition of a base (e.g., sodium hydroxide solution) or an acid (e.g., acetic acid) as needed.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure the completion of the coupling reaction.

-

The resulting pigment slurry is then heated to 90-95 °C to promote particle growth and stabilization.

-

The pigment is collected by filtration, washed with hot water until free of soluble salts, and then dried in an oven at 70-85 °C.

-

The dried pigment is then pulverized to a fine powder.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of C.I. 21095, compiled from various sources.

| Parameter | Value | Unit | Stage |

| Diazotization Temperature | 0 - 5 | °C | Diazotization |

| Coupling Reaction Temperature | 10 - 20 | °C | Coupling |

| Coupling Reaction pH | 4.0 - 6.5 | Coupling | |

| Post-Coupling Heating Temperature | 90 - 95 | °C | Pigment Maturation |

| Drying Temperature | 70 - 85 | °C | Drying |

Reaction Mechanism

The synthesis of C.I. 21095 proceeds via a well-established two-part mechanism: diazotization followed by electrophilic aromatic substitution (azo coupling).

Diazotization Mechanism

In the presence of a strong acid, sodium nitrite forms nitrous acid (HONO). The nitrous acid is then protonated and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). The primary amino groups of 3,3'-dichlorobenzidine then act as nucleophiles and attack the nitrosonium ion. A series of proton transfers and the elimination of a water molecule leads to the formation of the diazonium ion (-N₂⁺). This process occurs at both amino groups of the 3,3'-dichlorobenzidine molecule.

Azo Coupling Mechanism

The azo coupling reaction is an electrophilic aromatic substitution. The acetoacet-o-toluidide molecule exists in equilibrium with its enol tautomer. The enol form is electron-rich and acts as the nucleophile. The bis-diazonium salt of 3,3'-dichlorobenzidine is a potent electrophile. The nucleophilic carbon atom of the enol attacks the terminal nitrogen of the diazonium group. The subsequent loss of a proton from the intermediate restores aromaticity and forms the stable azo linkage. This coupling occurs at both diazonium groups, leading to the formation of the final C.I. 21095 pigment molecule.

Visualizations

Synthesis Pathway of C.I. 21095

Caption: Synthesis pathway of C.I. 21095.

Reaction Mechanism of Azo Coupling

Caption: Azo coupling reaction mechanism.

Conclusion

The synthesis of C.I. 21095 is a well-established industrial process founded on the principles of diazotization and azo coupling reactions. A thorough understanding of the reaction pathway, mechanism, and the influence of process parameters is crucial for the efficient and controlled production of this important pigment. The information and visualizations provided in this guide offer a detailed framework for researchers and professionals engaged in the study and application of diarylide pigments.

Physical and chemical properties of Diarylide Yellow AAOT

An In-depth Analysis of C.I. Pigment Yellow 14 for Researchers and Drug Development Professionals

Diarylide Yellow AAOT, identified by the Color Index name C.I. This compound, is a prominent member of the diarylide pigment family.[1][2][3] This synthetic organic pigment is widely utilized across various industries, notably in the manufacturing of printing inks, plastics, and paints, owing to its vibrant greenish-yellow hue and favorable performance characteristics.[1][4][5] This technical guide provides a detailed examination of the physical and chemical properties of Diarylide Yellow AAOT, outlines the experimental protocols for their determination, and presents a logical workflow for its comprehensive characterization.

Core Physical and Chemical Properties

Diarylide Yellow AAOT is chemically known as 2,2′-[(3,3′-Dichlorobiphenyl-4,4′-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutanamide].[1] It is a disazo pigment derived from 3,3'-dichlorobenzidine.[1][2] While often depicted with an azo (-N=N-) structure, crystallographic studies suggest that it predominantly exists in the more stable keto-hydrazone tautomeric form.[2]

The fundamental physicochemical properties of Diarylide Yellow AAOT are summarized in the tables below, providing a consolidated view of its key characteristics.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Name | 2,2′-[(3,3′-Dichlorobiphenyl-4,4′-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutanamide][1] |

| C.I. Name | This compound[1][6] |

| C.I. Number | 21095[6][7] |

| CAS Number | 5468-75-7[1][6][7] |

| EC Number | 226-789-3[1][7] |

| Molecular Formula | C₃₄H₃₀Cl₂N₆O₄[1] |

| Molecular Weight | 657.55 g/mol [1] |

| Appearance | Yellow to orange powder[1] |

| Density | Approx. 1.32 - 1.6 g/cm³[7][8] |

| Melting Point | Approx. 336 °C[1][4] |

| Oil Absorption | 35-53 g/100g [7][9][10] |

| Specific Surface Area | 10-62 m²/g[1][10] |

| pH Value | 5.0 - 8.0[1][9] |

Table 2: Solubility and Resistance Properties

| Medium | Resistance/Solubility |

| Water | Insoluble[1][4] |

| Toluene | Slightly soluble[1][4] |

| Concentrated H₂SO₄ | Soluble (yields a bright red to orange solution)[1][4] |

| Xylene | Good resistance[1] |

| Ethanol | Good to excellent resistance[1] |

| Ethyl Acetate | Excellent resistance[1] |

| 5% HCl | Excellent resistance[1] |

| 5% NaOH | Excellent resistance[1] |

| Soap Solution | Good resistance[1] |

Table 3: Performance and Stability Characteristics

| Property | Rating/Value |

| Heat Stability | Stable up to 180-200 °C[1][9] |

| Lightfastness (Full Tone) | 3-6 (on a scale of 1-8)[1][8][9] |

| Lightfastness (Tint Tone) | 3-4 (on a scale of 1-8)[1] |

| Weather Resistance | Moderate (3 on a scale of 1-5)[10] |

| Migration Resistance | Good (4 on a scale of 1-5)[9] |

| Bleeding Resistance | Good (4 on a scale of 1-5)[9] |

Experimental Protocols

The characterization of Diarylide Yellow AAOT involves a series of standardized tests to ensure quality and consistency. The methodologies for key experiments are detailed below.

Determination of Oil Absorption (ASTM D281)

The oil absorption of a pigment is a measure of the amount of oil required to wet a specific weight of the pigment to form a coherent paste. This property is crucial for ink and paint formulations as it indicates the vehicle demand of the pigment.[11]

Methodology:

-

A known weight of the pigment is placed on a smooth, non-absorbent surface, such as a glass plate.

-

Linseed oil is added dropwise from a burette to the pigment.

-

After the addition of each drop, the oil is thoroughly incorporated into the pigment by rubbing with a spatula.[4]

-

The endpoint is reached when a stiff, putty-like paste is formed that does not break or separate.

-

The volume of oil used is recorded, and the oil absorption is calculated as the grams of oil required per 100 grams of pigment.

Lightfastness Testing (ASTM D4303)

Lightfastness determines the resistance of the pigment to color change upon exposure to light. This is a critical parameter for applications where color stability is essential.

Methodology:

-

A dispersion of the pigment in a suitable vehicle (e.g., acrylic emulsion, oil) is prepared.

-

The dispersion is applied to a substrate to create uniform test specimens.

-

A portion of each specimen is shielded from light to serve as an unexposed reference.

-

The specimens are exposed to a controlled light source, such as a xenon-arc lamp, which simulates natural sunlight.[12][13]

-

The exposure is carried out for a specified duration or until a certain radiant exposure is reached.

-

After exposure, the color difference between the exposed and unexposed areas is measured using a spectrophotometer or colorimeter, and calculated using the CIE 1976 Lab* color difference equation.[13]

-

The lightfastness is then rated according to a standard scale (e.g., Blue Wool Scale or ASTM I-V categories).[14]

Chemical Resistance Testing (ISO 787-14)

This test evaluates the stability of the pigment when exposed to various chemical agents, such as acids and alkalis.

Methodology:

-

A panel coated with a paint or ink containing the pigment is prepared.

-

A spot test is conducted by placing a drop of the chemical agent (e.g., 5% HCl, 5% NaOH) onto the coated surface.

-

The spot is covered with a watch glass to prevent evaporation and left for a specified period.

-

After the exposure time, the chemical is washed off, and the panel is examined for any changes in color, gloss, or blistering.

-

The resistance is rated on a scale from 1 (poor) to 5 (excellent) based on the degree of change observed.

Particle Size Analysis (Laser Diffraction)

The particle size distribution of a pigment significantly influences its optical properties, such as color strength and opacity, as well as its dispersibility.

Methodology:

-

A dilute suspension of the pigment is prepared in a suitable liquid dispersant. The suspension is sonicated to ensure deagglomeration.

-

The suspension is circulated through a laser diffraction instrument.

-

As the particles pass through a laser beam, they scatter light at angles that are inversely proportional to their size.

-

A series of detectors measure the angular distribution of the scattered light.

-

The particle size distribution is calculated from the light scattering pattern using the Mie or Fraunhofer theory.[15]

Characterization Workflow

A comprehensive characterization of Diarylide Yellow AAOT involves a multi-faceted approach, integrating various analytical techniques to elucidate its structural, physical, and performance properties. The following diagram illustrates a logical workflow for such a characterization.

Caption: Workflow for the comprehensive characterization of Diarylide Yellow AAOT.

Conclusion

Diarylide Yellow AAOT (C.I. This compound) is a well-established organic pigment with a defined set of physical and chemical properties that make it suitable for a range of applications. Its moderate lightfastness and heat stability, coupled with good chemical resistance, offer a balance of performance and cost-effectiveness. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of this pigment, ensuring its quality and suitability for its intended use in research, development, and industrial manufacturing. The presented characterization workflow offers a systematic approach for a thorough analysis, from fundamental structural elucidation to application-specific performance testing.

References

- 1. store.astm.org [store.astm.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. vibrantz.com [vibrantz.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. This compound - CAS No.5468-75-7 - Diarylide Yellow AAOT - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 6. store.astm.org [store.astm.org]

- 7. Standard - Standard Test Method for Oil Absorption of Pigments by Spatula Rub-out ASTM D281 - Swedish Institute for Standards, SIS [sis.se]

- 8. standards.globalspec.com [standards.globalspec.com]

- 9. "ASTM D281: 2012 Pigment Oil Absorption Test Method" [bsbedge.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. store.astm.org [store.astm.org]

- 12. micomlab.com [micomlab.com]

- 13. store.astm.org [store.astm.org]

- 14. danielsmith.com [danielsmith.com]

- 15. azom.com [azom.com]

An In-Depth Technical Guide to the Solubility of C.I. Pigment Yellow 14 (CAS 5468-75-7) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Yellow 14 (CAS 5468-75-7), a diarylide yellow pigment. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound. The guide details its solubility in various organic solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing pigment solubility.

Core Data Presentation: Solubility of C.I. This compound

C.I. This compound is characterized by its generally low solubility in water and most organic solvents.[1] This property is typical for diarylide pigments and is crucial for its primary applications in inks, coatings, and plastics where stability and resistance to migration are desired.[1] While precise quantitative solubility data in a wide range of organic solvents is not extensively available in public literature, the following tables summarize the available quantitative, semi-quantitative, and qualitative data.

Quantitative Solubility Data

It is important to note that quantitative solubility data for C.I. This compound in various organic solvents is sparse. The data presented below for water and n-octanol is based on measurements for the broader category of Diarylide Yellow Pigments and provides a valuable reference point.[2]

| Solvent | CAS Number | Temperature (°C) | Solubility | Method |

| Water | 7732-18-5 | 23-24 | 0.35 - 8.1 µg/L | OECD Guideline 105 |

| n-Octanol | 111-87-5 | Not Specified | 8.5 - 49.8 µg/L | OECD SIDS |

Semi-Quantitative and Qualitative Solubility Data

The following table provides a summary of the observed solubility and resistance of C.I. This compound in various organic solvents based on technical data sheets. The "Fastness Rating" indicates the resistance of the pigment to bleeding in the solvent, with 1 being poor and 5 being excellent.[3]

| Solvent | CAS Number | Qualitative Solubility | Fastness Rating (1-5 Scale) |

| Toluene | 108-88-3 | Slightly Soluble[4][5] | - |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble[6] | - |

| Xylene | 1330-20-7 | - | 3 |

| Ethanol | 64-17-5 | - | 4-5 |

| Butyl Acetate | 123-86-4 | - | 4-5 |

| Methyl Ethyl Ketone (MEK) | 78-93-3 | - | 3 |

| Linseed Oil | 8001-26-1 | - | 5 |

| Butanol | 71-36-3 | - | 5 |

| Mineral Turpentine | 8052-41-3 | - | 5 |

Experimental Protocols for Solubility Determination

Standardized methods for determining the solubility of chemical substances have been established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International. The following are detailed methodologies relevant to determining the solubility of pigments like C.I. This compound.

Method 1: OECD Guideline 105 - Water Solubility (Flask Method)

This method is suitable for determining the solubility of substances that are soluble above 10⁻² g/L. It can be adapted for use with organic solvents.

Principle: A specific amount of the test substance is stirred in a solvent at a constant temperature until saturation is reached. The concentration of the substance in the filtered solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath

-

Stirring device (e.g., magnetic stirrer)

-

Flasks with stoppers

-

Centrifuge (for separation of undissolved solid)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of C.I. This compound to a flask containing the chosen organic solvent.

-

Equilibration: Seal the flask and place it in a constant temperature bath. Stir the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease stirring and allow the mixture to stand to let the undissolved pigment settle. If necessary, centrifuge the sample at the same constant temperature to ensure complete separation of the solid phase.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the dissolved pigment in the aliquot using a validated analytical method. A calibration curve prepared with known concentrations of the pigment in the same solvent is required.

-

Replicate and Verify: The experiment should be performed in at least duplicate. To confirm that equilibrium was reached, the concentration of the supernatant should be measured at different time points (e.g., 24h and 48h) until the concentration remains constant.

Method 2: Adaptation of ASTM D2698 - Determination of Pigment Content

While this method is designed to determine the amount of pigment in a paint, its principle of separating the pigment from the solvent via centrifugation can be adapted for solubility determination.

Principle: An excess of the pigment is mixed with the solvent and then subjected to high-speed centrifugation to separate the undissolved solid. The concentration of the pigment in the clear supernatant represents its solubility.

Apparatus:

-

High-speed centrifuge

-

Centrifuge tubes

-

Analytical balance

-

Analytical instrumentation for concentration measurement

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of C.I. This compound and place it in a centrifuge tube. Add a known volume of the organic solvent.

-

Mixing: Vigorously mix the contents of the tube to ensure thorough wetting and dispersion of the pigment.

-

Equilibration: Allow the mixture to equilibrate at a constant temperature for a set period (e.g., 24 hours), with intermittent agitation.

-

Centrifugation: Centrifuge the tube at high speed until a clear supernatant is obtained.

-

Analysis: Carefully remove the supernatant and determine the concentration of the dissolved pigment using an appropriate analytical technique.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining pigment solubility and the factors that influence this property.

Caption: Workflow for Pigment Solubility Determination.

Caption: Factors Influencing Pigment Solubility.

References

Unveiling the Solid-State Landscape of Pigment Yellow 14: A Technical Guide to Crystal Morphology and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical solid-state properties of C.I. Pigment Yellow 14 (PY14), a prominent member of the diarylide azo pigment family. A comprehensive understanding of its crystal morphology and polymorphic behavior is paramount for controlling and optimizing its performance characteristics, such as color strength, dispersibility, and stability, in various applications, from printing inks to plastics. This document provides a consolidated overview of the known crystal structures, detailed experimental protocols for its synthesis and characterization, and a discussion on its polymorphic tendencies.

Crystal Structure and Morphology

This compound (Chemical Formula: C₃₄H₃₀Cl₂N₆O₄) typically exists in a bisketohydrazone tautomeric form rather than the azo form often depicted in two-dimensional representations. This has been confirmed through X-ray crystallography studies on closely related diarylide pigments.[1][2] The molecular conformation plays a crucial role in the final crystal packing and, consequently, the pigment's properties.

Crystallographic Data

The primary crystal structure of this compound has been determined to be in the triclinic crystal system with the space group P-1 .[3] A key feature of its crystal packing is the presence of crystallographic Ci symmetry, with one molecule per unit cell.[3] The molecules are nearly planar, with only slight torsional bond rotations.[3] Notably, while intramolecular hydrogen bonding is present, there is no evidence of intermolecular hydrogen bonding, with the molecules held together by van der Waals forces.[3]

| Parameter | Value | Reference |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

| Symmetry | Ci | [3] |

| Tautomeric Form | Bisketohydrazone | [1][2][3] |

| Intermolecular Bonding | Van der Waals forces | [3] |

Crystal Morphology

The morphology of this compound crystals is highly dependent on the synthesis and post-synthesis treatment conditions. The particle size and shape are critical factors influencing the pigment's optical and rheological properties. The average particle size is typically in the nanometer range, between 50 and 150 nm.[1] Scanning Electron Microscopy (SEM) is a vital tool for visualizing the crystal habit and size distribution.

Polymorphism of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon for this compound. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including color, melting point, solubility, and stability.

At least two polymorphic forms of this compound have been identified:

-

Metastable Form: Characterized by an X-ray diffraction peak at a diffraction angle (2θ) of 11.00° (using Cu-Kα radiation).[4] This form is typically obtained after the initial coupling reaction.[4]

-

Stable Form: Exhibits a characteristic X-ray diffraction peak at a 2θ of 11.45 ± 0.2° .[4] This thermodynamically more stable form can be obtained through heat treatment of the metastable form.[4]

The transition from the metastable to the stable form is a critical step in the manufacturing process to ensure the desired pigmentary properties.

| Polymorph | Characteristic XRD Peak (2θ, Cu-Kα) | Properties |

| Metastable | 11.00° | Kinetically favored product of synthesis.[4] |

| Stable | 11.45 ± 0.2° | Thermodynamically more stable, obtained via heat treatment.[4] |

Experimental Protocols

Synthesis of this compound (Aqueous Coupling Method)

The industrial synthesis of this compound is primarily achieved through a coupling reaction in an aqueous medium. The general procedure is as follows:

-

Diazotization: 3,3'-Dichlorobenzidine is diazotized in an acidic aqueous solution (typically with hydrochloric acid and sodium nitrite) at a low temperature (0-5 °C) to form the corresponding tetraazonium salt.

-

Coupling Component Preparation: Acetoaceto-o-toluidide is dissolved in an alkaline aqueous solution and then reprecipitated by the addition of acid to form a fine dispersion.

-

Coupling Reaction: The tetraazonium salt solution is slowly added to the suspension of the coupling component under controlled pH and temperature conditions to initiate the coupling reaction, leading to the precipitation of this compound.

-

Post-Treatment: The crude pigment slurry is then subjected to heat treatment to induce the polymorphic transformation to the stable form and to control the particle size and morphology. This often involves heating the aqueous suspension to temperatures between 70-95°C.[5]

-

Isolation and Drying: The final pigment is isolated by filtration, washed with water to remove residual salts and impurities, and then dried.

Various additives, such as surfactants and dispersants, can be used during the synthesis and post-treatment steps to modify the pigment's physical properties.[6]

Characterization Methods

XRD is the primary technique for identifying the crystalline phase and confirming the polymorphic form of this compound.

-

Sample Preparation: A dry powder sample of the pigment is gently packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with Cu-Kα radiation is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of at least 5-40°.

-

Analysis: The positions and intensities of the diffraction peaks are compared to known standards or literature data to identify the polymorph. The characteristic peaks at approximately 11.00° and 11.45° are key for distinguishing the metastable and stable forms, respectively.[4]

SEM is used to visualize the crystal morphology, particle size, and size distribution.

-

Sample Preparation: A small amount of the dry pigment powder is mounted on an SEM stub using double-sided carbon tape.[7] To prevent charging of the non-conductive organic pigment, the sample must be coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.[8][9]

-

Imaging: The sample is then imaged in the SEM at various magnifications to observe the crystal habit and surface features.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal stability and phase transitions of the pigment.

-

DSC: A small, accurately weighed sample of the pigment is heated in a sealed aluminum pan under a controlled atmosphere (e.g., nitrogen). The DSC thermogram will show endothermic or exothermic peaks corresponding to events like melting, decomposition, or polymorphic transitions. This can be used to determine the melting point and to study the kinetics of polymorphic transformations.

-

TGA: A sample is heated on a sensitive microbalance in a controlled atmosphere. The TGA curve plots the change in mass as a function of temperature, providing information about the thermal stability and decomposition profile of the pigment. Diarylide pigments like this compound are known to undergo thermal decomposition if processed at temperatures above 200°C.[1]

Visualization of Workflows and Relationships

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Polymorphic Relationship of this compound

Caption: Polymorphic transformation of this compound.

Conclusion

The solid-state characteristics of this compound, particularly its crystal structure and polymorphism, are intrinsically linked to its performance as a pigment. The existence of a stable triclinic form and at least one metastable polymorph highlights the importance of controlled synthesis and post-treatment conditions. The experimental protocols outlined in this guide provide a framework for the preparation and rigorous characterization of this commercially significant pigment. Further research focusing on single-crystal X-ray diffraction of the different polymorphs would provide invaluable data for a more profound understanding and ultimately, superior control over the properties of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. JP2002363433A - this compound Production Method and Use Thereof - Google Patents [patents.google.com]

- 5. CN108690365A - A kind of preparation method of the this compound of easy filtration drying - Google Patents [patents.google.com]

- 6. CN103773059A - Preparation method of C.I.14 pigment yellow 2GSRW - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. vaccoat.com [vaccoat.com]

- 9. microscopy.info.yorku.ca [microscopy.info.yorku.ca]

Spectral characteristics of Pigment Yellow 14 (UV-Vis, Fluorescence)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 14 (C.I. 21095) is a diarylide yellow pigment, a class of synthetic organic compounds known for their bright, strong color and good lightfastness.[1] Chemically, it is a disazo compound derived from 3,3'-dichlorobenzidine.[2] While primarily used in printing inks, plastics, and coatings, its fluorescent properties have garnered interest in various scientific and technological applications.[3] This technical guide provides an in-depth overview of the spectral characteristics of this compound, focusing on its Ultraviolet-Visible (UV-Vis) absorption and fluorescence properties. The information presented herein is intended to support researchers and professionals in leveraging the unique optical properties of this pigment.

UV-Visible Absorption Spectroscopy

The color of this compound, a deep, warm yellow tending towards orange, arises from its strong absorption of light in the blue-violet region of the visible spectrum. The absorption characteristics are primarily attributed to the extensive system of conjugated double bonds inherent in its molecular structure.

Quantitative Absorption Data

| Property | Value | Solvent(s) |

| Absorption Maximum (λmax) | Varies with solvent polarity | Typically in the blue-violet region |

| Molar Absorptivity (ε) | Data not available in searched literature. | - |

Note: The lack of specific quantitative data in the literature highlights an opportunity for further research to fully characterize this pigment.

Fluorescence Spectroscopy

This compound is recognized as a fluorescent dye, meaning it can absorb light at a specific wavelength and re-emit it at a longer wavelength.[3] This property is of significant interest for applications such as fluorescent probes and markers.

Quantitative Fluorescence Data

Similar to the absorption data, specific quantitative fluorescence data, such as the emission maximum (λem) and fluorescence quantum yield (Φf), for this compound are not widely reported. The fluorescence quantum yield is a critical parameter that defines the efficiency of the fluorescence process.

| Property | Value | Excitation Wavelength (λex) | Solvent(s) |

| Emission Maximum (λem) | Data not available in searched literature. | - | - |

| Fluorescence Quantum Yield (Φf) | Data not available in searched literature. | - | - |

Note: The determination of the fluorescence quantum yield for this compound would be a valuable contribution to the scientific literature.

Experimental Protocols

The following are detailed, generalized methodologies for conducting UV-Vis absorption and fluorescence spectroscopy experiments on organic pigments like this compound.

UV-Vis Absorption Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the pigment in a suitable, transparent organic solvent (e.g., ethanol, N,N-dimethylformamide) to a known concentration. Due to the low solubility of pigments, sonication may be required to achieve complete dissolution.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Calibrate the instrument using a blank solution (the pure solvent used for sample preparation).

-

Record the absorption spectrum of the sample solution over a wavelength range of at least 300-700 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Measure the absorbance at λmax for the different concentrations to verify adherence to the Beer-Lambert law.

-

Fluorescence Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength (λex), which is typically at or near the absorption maximum (λmax) determined by UV-Vis spectroscopy.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem).

-

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Prepare solutions of both the standard and the sample with identical absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (n_sample / n_standard)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.[4]

-

Logical Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

Caption: Workflow for the spectral characterization of this compound.

Conclusion

This compound possesses interesting spectral properties, including strong visible light absorption and fluorescence, making it a candidate for various advanced applications beyond its traditional use as a colorant. This guide provides a foundational understanding of its UV-Vis and fluorescence characteristics and outlines the necessary experimental protocols for their detailed investigation. The notable absence of comprehensive, publicly available quantitative spectral data for this compound underscores a clear need for further research in this area. Such studies would undoubtedly contribute to a more complete understanding of this versatile pigment and could unlock its potential in new and innovative scientific and technological fields.

References

C.I. Pigment Yellow 14: A Comprehensive Technical Guide

An In-depth Examination of its Chemical and Physical Properties, Synthesis, and Characterization for Researchers, Scientists, and Drug Development Professionals.

C.I. Pigment Yellow 14 is a prominent member of the diarylide azo pigment class, valued for its vibrant yellow hue and robust performance characteristics. This technical guide provides a detailed overview of its molecular and physical properties, a representative synthesis protocol, and a summary of analytical techniques used for its characterization.

Core Properties and Formula

C.I. This compound is chemically identified as 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutanamide].[1] It is a synthetic organic pigment known for its insolubility in water and slight solubility in organic solvents like toluene.[2] The pigment is recognized for its strong coloring power and is a staple in the manufacturing of printing inks and for coloring plastics.[2][3]

Quantitative Data Summary

The key molecular and physical properties of C.I. This compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C34H30Cl2N6O4[4] |

| Molecular Weight | 657.55 g/mol [5][6] |

| CAS Number | 5468-75-7[4][5][6] |

| C.I. Number | 21095[5] |

| IUPAC Name | 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide[1] |

| Melting Point | > 300 °C[7] |

| Thermal Decomposition | > 200 °C[3][7] |

| Density | Approximately 1.41 g/cm³[8] |

| Appearance | Yellow solid/powder[8] |

Synthesis and Characterization Workflow

The general process for producing and verifying C.I. This compound involves a two-stage synthesis followed by a comprehensive characterization using various analytical techniques.

Caption: A logical workflow illustrating the synthesis and subsequent characterization of C.I. This compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of C.I. This compound.

Synthesis Protocol

The synthesis of diarylide pigments like C.I. This compound is typically achieved through a diazotization reaction followed by an azo coupling.[9]

1. Diazotization of 3,3'-Dichlorobenzidine:

-

3,3'-Dichlorobenzidine is dissolved in an acidic aqueous solution, typically hydrochloric acid.

-

The solution is cooled to a low temperature (0-5 °C).

-

A solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature and stirring to form the tetrazo component.

2. Azo Coupling:

-

The coupling component, acetoacet-o-toluidide, is dissolved in an alkaline aqueous solution.

-

The solution of the tetrazo component is then slowly added to the solution of the coupling component.

-

The pH of the reaction mixture is carefully controlled to facilitate the coupling reaction, resulting in the precipitation of the C.I. This compound.

3. Isolation and Purification:

-

The precipitated pigment is isolated by filtration.

-

The filter cake is then thoroughly washed with water to remove any unreacted starting materials and by-products.

-

The purified pigment is dried in an oven at a controlled temperature.

Characterization Methodologies

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized pigment and to evaluate its performance properties.

1. Spectroscopic Analysis:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. The FT-IR spectrum of C.I. This compound is expected to show characteristic absorption bands for N-H stretching (from the amide groups), C=O stretching (from the amide and ketone groups), C=C stretching (from the aromatic rings), and N=N stretching (from the azo groups).

-

UV-Visible (UV-Vis) Spectroscopy: In a suitable solvent, the UV-Vis spectrum would exhibit strong absorption bands in the visible region, which are responsible for its yellow color. These absorptions are due to the π-π* electronic transitions within the extensive conjugated system of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed molecular structure. The spectra would show signals corresponding to the aromatic protons and carbons, the methyl protons and carbons, and the protons and carbons of the acetoacetyl anilide backbone.

2. Thermal Analysis:

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the pigment. The analysis would show the temperature at which the pigment begins to decompose. For C.I. This compound, significant thermal decomposition is reported to occur at temperatures above 200 °C.[3][7]

-

Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal transitions of the pigment, such as its melting point and any polymorphic transformations.

3. Performance Testing:

-

Lightfastness: This property is evaluated by exposing the pigment to a controlled light source that simulates sunlight. The change in color is then measured against a standard scale, such as the Blue Wool Scale.

-

Weatherfastness: This is a measure of the pigment's ability to withstand outdoor conditions, including sunlight, moisture, and temperature fluctuations. Samples are exposed to accelerated weathering conditions, and changes in color and other physical properties are monitored.

Synonyms and Alternative Names

C.I. This compound is known by a variety of trade names and synonyms, which are important to recognize in literature and commercial contexts.

| Synonym |

| Benzidine Yellow G[2] |

| Permanent Yellow G[2] |

| Diarylide Yellow AAOT |

| Radiant Yellow[2] |

| Lake Yellow GA[2] |

| Pigment Fast Yellow GP[2] |

| Vynamon Yellow 2G[2] |

| Hostaperm Yellow GT[2] |

References

- 1. C.I. This compound | C34H30Cl2N6O4 | CID 93006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound CAS#: 5468-75-7 [m.chemicalbook.com]

- 6. This compound | 5468-75-7 [chemicalbook.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Diarylide pigment - Wikipedia [en.wikipedia.org]

IUPAC Name: 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide

An In-depth Technical Guide to Pigment Yellow 14 for Researchers and Scientists

This technical guide provides a comprehensive overview of this compound (C.I. 21095), a diarylide yellow pigment. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, analytical characterization, and toxicological profile.

Chemical and Physical Properties

This compound is a synthetic organic pigment belonging to the disazo class of compounds.[1] It is characterized by its bright, greenish-yellow shade and good tinting strength, though its lightfastness is considered moderate.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide | [2] |

| CAS Number | 5468-75-7 | [3] |

| Chemical Formula | C₃₄H₃₀Cl₂N₆O₄ | [3] |

| Molecular Weight | 657.55 g/mol | [3] |

| Appearance | Yellow powder | [2] |

| Melting Point | 336 °C | [2] |

| Density | 1.35 - 1.64 g/cm³ | [1][2] |

| Solubility | Insoluble in water; slightly soluble in toluene (B28343).[2] In concentrated sulfuric acid, it appears as a brilliant red-light orange, which precipitates as a green-yellow solid upon dilution. | [2] |

| Heat Resistance | Up to 180-200 °C | [1] |

| Lightfastness | 1-2 (on a scale of 1-8, where 8 is the highest) | [1][2] |

| Oil Absorption | 35-45 g/100g | [4] |

Synthesis

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing diarylide pigments.[5][6][7]

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Acetoacet-o-toluidide

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium acetate

-

Ice

-

Deionized water

Procedure:

Step 1: Diazotization of 3,3'-Dichlorobenzidine

-

In a suitable reaction vessel, prepare a suspension of 3,3'-dichlorobenzidine dihydrochloride in water and hydrochloric acid.

-

Cool the suspension to 0-5 °C using an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite in water to the cooled suspension. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be checked by testing for the absence of nitrous acid using starch-iodide paper. The resulting solution is the tetrazo solution.

Step 2: Azo Coupling

-

In a separate vessel, dissolve acetoacet-o-toluidide in an aqueous solution of sodium hydroxide to form the coupling component solution.

-

Cool the coupling solution to 10-15 °C.

-

Slowly add the cold tetrazo solution from Step 1 to the coupling solution with vigorous stirring. The pH of the reaction mixture should be maintained in the weakly acidic to neutral range (pH 4-7) by the addition of a buffer, such as sodium acetate.

-

A yellow precipitate of this compound will form immediately.

-

Continue stirring the suspension for 1-2 hours to complete the coupling reaction.

Step 3: Isolation and Purification

-

Filter the yellow precipitate using a Buchner funnel.

-

Wash the filter cake thoroughly with hot water to remove any unreacted starting materials and inorganic salts.

-

Dry the purified pigment in an oven at 60-80 °C.

-

The dried pigment can be ground to a fine powder.

Logical Workflow for Synthesis

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Experimental Protocols for Characterization

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the maximum absorption wavelength (λmax) in the visible region, which is characteristic of the pigment's color.

-

Sample Preparation: Prepare a dilute suspension of this compound in a suitable solvent where it is sparingly soluble (e.g., toluene or chloroform). Sonication may be required to achieve a fine dispersion.

-

Analysis: Record the absorption spectrum in the range of 200-800 nm using a double-beam UV-Vis spectrophotometer. The solvent used for sample preparation should be used as the blank.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry pigment powder with potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the powder.

-

Analysis: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹. Expected characteristic peaks include C=O stretching, N-H stretching, C-N stretching, and aromatic C-H and C=C stretching vibrations.

X-Ray Diffraction (XRD)

-

Objective: To determine the crystalline structure of the pigment.

-

Sample Preparation: The dry powder of this compound is packed into a sample holder.

-

Analysis: The sample is analyzed using a powder X-ray diffractometer with Cu Kα radiation. The diffraction pattern can be used to identify the crystalline phase and assess the crystallinity of the pigment.

Toxicological Profile and Potential Signaling Pathways

The toxicological profile of this compound is of significant interest, particularly due to its potential to metabolize into 3,3'-dichlorobenzidine (DCB), a known animal carcinogen.[8][9] While this compound itself has shown low acute toxicity in animal studies (LD50 > 5,000 mg/kg in rats), the primary concern is the reductive cleavage of the azo bonds.[10]

Metabolic Activation and Carcinogenicity

The azo bonds in diarylide pigments can be cleaved by azoreductases present in the liver and intestinal microflora, which can release the corresponding aromatic amines.[11] In the case of this compound, this metabolic process would release 3,3'-dichlorobenzidine.

3,3'-Dichlorobenzidine is classified as "reasonably anticipated to be a human carcinogen".[12] Its carcinogenicity is believed to be mediated by its metabolic activation in the liver. This involves N-oxidation by cytochrome P450 enzymes to form N-hydroxy arylamine, followed by esterification (e.g., acetylation or sulfation) to produce a reactive electrophile that can form DNA adducts. These DNA adducts can lead to mutations and initiate the process of carcinogenesis, with the bladder being a primary target organ.[13]

Hypothetical Metabolic Activation Pathway

Applications in Research and Drug Development

Currently, there is no significant body of published research indicating the use of this compound in drug development or as a drug delivery vehicle. Its primary applications are in the coloration of printing inks, plastics, and textiles.[14] The toxicological concerns associated with its potential to release a carcinogenic metabolite make it an unlikely candidate for direct biomedical applications.

However, the study of the metabolism and toxicology of this compound and other diarylide pigments is relevant to drug development professionals for several reasons:

-

Understanding Azo Bond Metabolism: Many drugs contain azo bonds, and understanding their metabolic fate is crucial for assessing drug safety and efficacy.

-

Toxicology of Aromatic Amines: The study of the carcinogenic mechanisms of aromatic amines like 3,3'-dichlorobenzidine provides valuable insights into chemical carcinogenesis, which is a critical area of knowledge in drug development and safety assessment.

-

Pigment Safety in Medical Devices: While not a direct drug delivery application, understanding the potential for pigments to leach from and be metabolized from colored medical devices is an important aspect of their safety evaluation.

Conclusion

This compound is a widely used industrial pigment with well-defined chemical and physical properties. Its synthesis is a standard process in industrial organic chemistry. However, its use in applications where it may come into direct and prolonged contact with biological systems is a concern due to the potential for metabolic cleavage to the carcinogenic aromatic amine, 3,3'-dichlorobenzidine. For researchers and professionals in drug development, the study of this compound serves as an important case study in the metabolism and toxicology of azo compounds and their metabolites. Further research is needed to fully elucidate the in vivo metabolism of this compound and the potential human health risks associated with its exposure.

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. guidechem.com [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN103773059A - Preparation method of C.I.14 pigment yellow 2GSRW - Google Patents [patents.google.com]

- 8. 3,3'-Dichlorobenzidine - Wikipedia [en.wikipedia.org]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. additivesforpolymer.com [additivesforpolymer.com]

- 11. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,3′-Dichlorobenzidine and Its Dihydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. cameo.mfa.org [cameo.mfa.org]

A Comprehensive Technical Guide to the Thermal Properties of Pigment Yellow 14

This technical guide provides an in-depth analysis of the thermal characteristics of Pigment Yellow 14 (C.I. 21095), a diarylide yellow pigment widely utilized in inks, plastics, and coatings. Understanding the thermal behavior of this pigment is critical for researchers, scientists, and professionals in drug development where excipients and colorants are rigorously evaluated for stability and compatibility.

Core Thermal Properties

This compound exhibits a range of thermal properties that are crucial for its application and processing. The melting point and decomposition temperature are key parameters that dictate its performance at elevated temperatures.

Quantitative Thermal Data

A summary of the key thermal and related physical properties of this compound is presented in the table below. It is important to note the variability in reported melting points, which may be attributed to differences in the crystalline form, purity, and experimental conditions of the samples tested.

| Property | Value | Citations |

| Melting Point | 336 °C | [1][2] |

| >300 °C | [3] | |

| 190-200 °C | [4] | |

| Decomposition Temperature | > 200 °C | [3] |

| Heat Resistance | 180 °C | [4][5] |

| Stable at 200 °C for 10 minutes | [6] | |

| Density | 1.35 - 1.64 g/cm³ | [1] |

| 1.5 g/cm³ | [4] | |

| 1.4 g/cm³ | [6] | |

| 1.41 g/cm³ | [7][8] | |

| Specific Surface Area | 55 m²/g | [1] |

| 27 m²/g | [9] | |

| 46 m²/g | [5] |

Experimental Protocols for Thermal Analysis

To accurately determine the thermal properties of pigments like this compound, standardized experimental methodologies are employed. The most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions such as glass transitions or crystallization events.

Methodology:

-

A small, precisely weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the furnace is increased at a constant rate, for example, 10 °C/min, in a controlled atmosphere (e.g., nitrogen, at a flow rate of 50 mL/min).

-

The heat flow to the sample and reference is continuously monitored.

-

A phase transition in the sample results in a differential heat flow, which is detected and recorded as a peak or a step in the DSC curve. The peak of an endothermic event corresponds to the melting point.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the pigment.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a high-purity ceramic or platinum crucible.

-

The crucible is placed on a sensitive microbalance within the TGA furnace.

-

The sample is heated at a constant rate, for instance, 10 °C/min, in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

A loss in mass indicates decomposition or volatilization. The temperature at which significant mass loss begins is taken as the onset of decomposition.

Logical Workflow for Pigment Thermal Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a pigment.

References

- 1. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 2. xcolorpigment.com [xcolorpigment.com]

- 3. additivesforpolymer.com [additivesforpolymer.com]

- 4. This compound Manufacturer – PY14 Producer [qualitron.net]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. advaityadyechem.co.in [advaityadyechem.co.in]

- 7. sypigment.com [sypigment.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound CAS#: 5468-75-7 [m.chemicalbook.com]

Unveiling the Photophysical Characteristics of Pigment Yellow 14: A Technical Examination of its Fluorescent Properties

For Immediate Release

Shanghai, China – December 19, 2025 – While commercially classified as a fluorescent dye, a comprehensive technical review reveals a notable absence of detailed, publicly available scientific data to fully characterize the fluorescent properties of Pigment Yellow 14 (C.I. 21095). This guide provides a thorough analysis of the existing information for researchers, scientists, and professionals in drug development, summarizing its known characteristics and highlighting the gaps in current knowledge.

This compound, a diarylide azo pigment, is widely utilized in various industrial applications for its vibrant yellow hue.[1] Its designation as a fluorescent compound by numerous chemical suppliers suggests an ability to absorb light at a specific wavelength and emit it at a longer wavelength.[2][3][4][5] However, for rigorous scientific applications, a more granular understanding of its photophysical properties, including its emission spectrum and quantum yield, is essential.

Spectroscopic and Physicochemical Properties

Detailed spectroscopic data for this compound is limited. A key study by Barrow et al. (2002) investigated the crystal and molecular structures of several diarylide pigments, including this compound.[2][4] This research identified a principal UV-Vis absorption band for this compound centered at 431 nm when dissolved in dimethylformamide (DMF). This absorption maximum is a critical parameter for any fluorescence-based investigation.

Below is a summary of the known physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₃₄H₃₀Cl₂N₆O₄ | [6] |

| Molar Mass | 657.55 g/mol | [6] |

| Appearance | Yellow powder | [6] |

| UV-Vis Absorption Max (in DMF) | 431 nm | Barrow et al. (2002) |

Analysis of Fluorescence

A United States patent (US5863459A) describes a method for quantifying the degree of fluorescence in azo pigments, including this compound.[7] This method is based on measuring the spectral response, specifically the percent reflectance, at various wavelengths. The patent suggests that for fluorescent yellow azo pigments, the maximum spectral response between 520 and 560 nanometers exceeds the response at 600 nanometers.[7] This provides an indirect method for assessing fluorescence but does not constitute a full characterization of the emission properties.

Experimental Protocols

Detailed experimental protocols for the comprehensive characterization of this compound's fluorescence are not explicitly published. However, based on standard fluorometric techniques, a general workflow can be proposed.

Proposed Experimental Workflow for Fluorescence Characterization

Caption: A generalized workflow for the photophysical characterization of this compound.

Logical Relationship for Assessing Fluorescence

The determination of a compound as fluorescent follows a logical progression of experimental observations.

Caption: Logical steps to confirm if a compound is fluorescent.

Conclusion

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. C.I. This compound | C34H30Cl2N6O4 | CID 93006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5863459A - Fluorescent yellow azo pigments - Google Patents [patents.google.com]

Synthesis of Pigment Yellow 14 via Diazotization-Coupling Reaction: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 14 (C.I. 21095) is a prominent member of the diarylide class of azo pigments, valued for its bright, greenish-yellow hue, strong color strength, and good transparency.[1] It finds extensive application in the manufacturing of printing inks, plastics, and rubber products.[2] The synthesis of this compound is a classic example of industrial organic chemistry, primarily achieved through a two-stage process: the tetrazotization of a diamine followed by an azo coupling reaction with a suitable coupling agent.[3][4] This technical guide provides an in-depth overview of this synthesis, detailing the reaction mechanism, experimental protocols, and key process parameters.

Physicochemical Properties and Specifications

This compound is a yellow powder that is insoluble in water and only slightly soluble in solvents like toluene.[2] Its chemical structure is 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-methylphenyl)-3-oxobutyramide].[1] A summary of its key quantitative properties is presented in Table 1. Note that reported values, particularly for melting point, can vary in the literature, likely due to differences in crystalline form and purity.

| Property | Value | References |

| Chemical Formula | C₃₄H₃₀Cl₂N₆O₄ | [5] |

| Molar Mass | 657.55 g/mol | [5] |

| CAS Number | 5468-75-7 | [6] |

| C.I. Name | This compound | |

| C.I. Number | 21095 | |

| Appearance | Yellow to orange powder | [6][7] |

| Density | 1.32 - 1.64 g/cm³ | [8][7] |

| Melting Point | 336 °C | [7] |

| Heat Resistance | 180 - 200 °C | [2][7] |

| Oil Absorption | ~45 ml/100g | [2] |

| Light Fastness (1-8 scale) | 3 - 5 | [2][8] |

Table 1: Physicochemical Properties of this compound.

Reaction Mechanism and Stoichiometry

The synthesis of this compound is a two-step process performed in an aqueous medium.[1]

-

Tetrazotization: The process begins with the double diazotization, or tetrazotization, of the primary aromatic diamine, 3,3'-dichlorobenzidine (B165656).[4][9] This reaction is conducted in a cold, acidic solution (typically hydrochloric acid) with sodium nitrite (B80452) to form a stable bis-diazonium salt, 3,3'-dichlorobenzidine tetrazonium chloride.[4][10]

-

Azo Coupling: The resulting bis-diazonium salt acts as a potent electrophile. It is then reacted with two molar equivalents of the coupling component, N-(2-methylphenyl)-3-oxobutanamide (acetoaceto-o-toluidide), in a weakly acidic to neutral solution.[4] The diazonium groups attack the active methylene (B1212753) carbon of the acetoaceto-o-toluidide molecules, forming two azo linkages (-N=N-) and yielding the final insoluble pigment.[11]

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections outline a generalized experimental protocol based on common industrial practices.[12][13]

Preparation of the Tetrazo Component (Diazo Liquid)

-

Slurry Formation: Charge a reactor with water and concentrated hydrochloric acid. Add 3,3'-dichlorobenzidine powder while stirring to form a fine slurry.[13] The molar ratio of HCl to the diamine is typically greater than 4:1 to ensure complete salt formation and provide the acidic medium.

-

Cooling: Cool the slurry to 0-5 °C using an ice-water bath or jacketed cooling system. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.[13][14]

-

Nitrite Addition: Prepare an aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the cold diamine slurry over a period of time, ensuring the temperature remains below 5 °C.[13] Approximately 2.1 molar equivalents of NaNO₂ are used.

-

Reaction Completion: Continue stirring for 30-120 minutes after the addition is complete to ensure full tetrazotization.[12][13] The completion of the reaction can be monitored by testing for the absence of the primary amine and the presence of a slight excess of nitrous acid using potassium iodide-starch paper (which will turn blue/violet).[12]

-

Excess Nitrite Removal: If necessary, any significant excess of nitrous acid can be quenched by adding a small amount of a scavenger like sulfamic acid until the KI-starch test is negative or shows only a faint color.[12]

Preparation of the Coupling Component Solution

-

Dissolution: In a separate vessel, dissolve the coupling component, acetoaceto-o-toluidide, in a dilute aqueous solution of sodium hydroxide (B78521) to form the soluble sodium salt.

-

Re-precipitation: The coupling component is often re-precipitated as fine particles by adding an acid, such as acetic acid. This creates a large surface area for the subsequent coupling reaction.[1][3] Buffering agents like sodium acetate (B1210297) may also be added at this stage to help control the pH during the coupling reaction.[13]